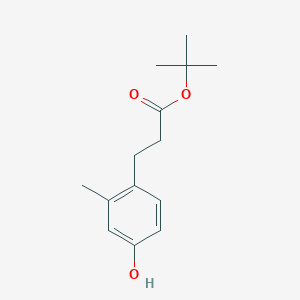

tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate

Description

tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate is a tert-butyl ester derivative featuring a 4-hydroxy-2-methylphenyl substituent. This compound is of interest in pharmaceutical and polymer chemistry due to its balanced lipophilicity and reactivity .

Properties

IUPAC Name |

tert-butyl 3-(4-hydroxy-2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10-9-12(15)7-5-11(10)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNPWMMNZZYGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-hydroxy-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

Reduction: Conversion to tert-butyl 3-(4-hydroxy-2-methylphenyl)propanol.

Substitution: Formation of various substituted phenylpropanoates depending on the substituent introduced.

Scientific Research Applications

tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized as a stabilizer in polymers and as an additive in various industrial formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Physicochemical Properties

- Solubility: Compounds with PEG-like chains (e.g., ) exhibit improved aqueous solubility compared to aromatic analogs like tert-Butyl 3-(3-trifluoromethylphenyl)propanoate .

- Thermal Stability: tert-Butyl esters generally decompose above 200°C, while carboxylic acid derivatives (e.g., 3-(4-tert-Butylphenyl)-2-methylpropanoic acid) have lower melting points (~60–80°C) .

- Acidity: The phenolic hydroxyl group in tert-Butyl 3-(4-hydroxy-2-methylphenyl)propanoate (pKa ~10) is less acidic than carboxylic acid analogs (pKa ~4–5) .

Biological Activity

Tert-butyl 3-(4-hydroxy-2-methylphenyl)propanoate, a compound featuring a tert-butyl group and a phenolic moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(4-hydroxy-2-methylphenyl)propanoate is , with a molecular weight of approximately 236.31 g/mol. The compound's structure includes:

- tert-butyl group : Contributes to hydrophobicity and steric hindrance.

- 4-hydroxy-2-methylphenyl group : Imparts potential antioxidant properties due to the presence of a phenolic hydroxyl group.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 2-(4-hydroxy-3-methylphenyl)propanoate | C15H22O3 | Different position of hydroxyl group |

| Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | C15H22O3 | Contains a methyl group instead of tert-butyl |

| Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | C16H24O3 | Ethoxy group enhances solubility |

Antioxidant Properties

Research indicates that tert-butyl 3-(4-hydroxy-2-methylphenyl)propanoate exhibits significant antioxidant activity . Phenolic compounds are known to scavenge free radicals, which are implicated in oxidative stress and various diseases. The specific mechanism of action remains under investigation, but the presence of the phenolic group suggests that it may enhance antioxidant enzyme activities and mitigate oxidative damage in cells .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound may also exhibit anti-inflammatory properties . Studies have shown that related phenolic antioxidants can inhibit pro-inflammatory cytokines and reduce oxidative stress-induced apoptosis in various cell types . This dual action makes it a candidate for therapeutic applications in diseases characterized by inflammation and oxidative stress.

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that tert-butyl phenolic compounds can protect against oxidative stress in neuronal cells, suggesting potential neuroprotective effects .

- Animal Models : Research involving rodent models has indicated that similar compounds can reduce lipid peroxidation and improve cognitive function following ischemic events, highlighting their therapeutic potential in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.